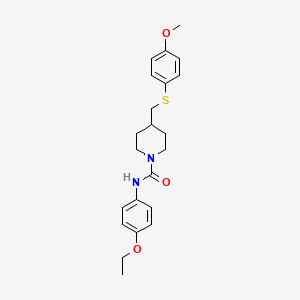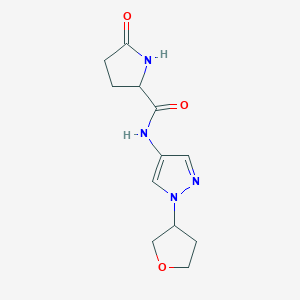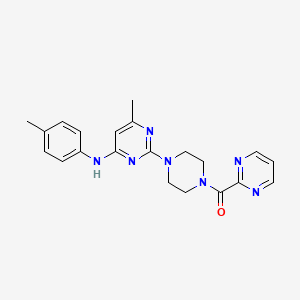![molecular formula C17H12F3N3OS B2757818 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392244-94-9](/img/structure/B2757818.png)
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as TFB-TMD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
DNA Binding and Fluorescent Staining
- DNA Minor Groove Binding : Compounds like Hoechst 33258, which share structural motifs with benzamide derivatives, are known for their ability to bind strongly to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This property is utilized in fluorescent DNA staining, providing insights into cell biology, chromosome analysis, and DNA content quantification through flow cytometry (Issar & Kakkar, 2013).
Synthetic Chemistry and Material Science
- Synthesis of Metal Passivators and Light-sensitive Materials : Compounds such as 5,5′-Methylene-bis(benzotriazole) demonstrate the utility of aromatic and heterocyclic compounds in creating materials for metal protection and light-sensitive applications. This reflects the broader potential of benzamide derivatives in materials science (Gu et al., 2009).
Supramolecular Chemistry
- Building Blocks for Supramolecular Structures : Benzene-1,3,5-tricarboxamides (BTAs) highlight the use of simple, accessible compounds with supramolecular self-assembly capabilities. These properties are significant for applications ranging from nanotechnology and polymer processing to biomedical applications, indicating potential research avenues for benzamide analogs (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Research
- Biological Activities of Phenothiazines : The review on phenothiazines, which shares structural similarities with benzamide derivatives, summarizes a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This suggests potential pharmacological research applications for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide in exploring new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Optoelectronic Materials
- Quinazolines and Pyrimidines in Optoelectronics : Research into quinazolines and pyrimidines for electronic devices and luminescent materials points to the relevance of aromatic and heterocyclic compounds in creating novel optoelectronic materials. The development of materials with enhanced photo- and electroluminescence properties could be a promising area for benzamide analogs (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole nucleus have been found to exhibit a wide variety of biological activities . They have been used in the synthesis of various drugs, including antiviral, antihypertensive, and antifungal drugs .
Mode of Action
Some 1,3,4-thiadiazole-based compounds have been found to induce apoptosis via a caspase-dependent pathway . This suggests that the compound might interact with its targets to trigger programmed cell death.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some 1,3,4-thiadiazole-based compounds have been found to exhibit cytotoxic activity against certain cancer cell lines . This suggests that the compound might have similar effects.
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-5-2-3-8-13(10)15-22-23-16(25-15)21-14(24)11-6-4-7-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCNEDIPNCPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)

![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2757752.png)


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2757756.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757758.png)